2,3-dihydro-1H-indene-2-sulfonamide
CAS No.: 1251381-40-4
Cat. No.: VC5361132
Molecular Formula: C9H11NO2S
Molecular Weight: 197.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251381-40-4 |
|---|---|
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.25 |
| IUPAC Name | 2,3-dihydro-1H-indene-2-sulfonamide |
| Standard InChI | InChI=1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) |
| Standard InChI Key | ZQTVIEOYTJVEDU-UHFFFAOYSA-N |
| SMILES | C1C(CC2=CC=CC=C21)S(=O)(=O)N |
Introduction
2,3-Dihydro-1H-indene-2-sulfonamide is a chemical compound with the molecular formula C9H11NO2S. It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound is specifically characterized by its indene ring system with a sulfonamide group attached at the 2-position.
Structural Information
The structural details of 2,3-dihydro-1H-indene-2-sulfonamide are as follows:
-
Molecular Formula: C9H11NO2S
-
SMILES: C1C(CC2=CC=CC=C21)S(=O)(=O)N
-
InChI: InChI=1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12)
-
InChIKey: ZQTVIEOYTJVEDU-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS) Data
The predicted collision cross section (CCS) values for different adducts of 2,3-dihydro-1H-indene-2-sulfonamide are summarized in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 198.05834 | 140.0 |
| [M+Na]+ | 220.04028 | 150.0 |
| [M+NH4]+ | 215.08488 | 148.9 |
| [M+K]+ | 236.01422 | 144.6 |
| [M-H]- | 196.04378 | 141.6 |
| [M+Na-2H]- | 218.02573 | 144.5 |
| [M]+ | 197.05051 | 142.2 |
| [M]- | 197.05161 | 142.2 |
Biological Activities and Potential Applications
While specific literature on 2,3-dihydro-1H-indene-2-sulfonamide is limited, compounds with similar structures have shown promising biological activities. For instance, sulfonamides are known for their antimicrobial properties, acting by inhibiting folic acid synthesis in bacteria. Additionally, some sulfonamide derivatives have been investigated for their anticancer potential, often through mechanisms involving apoptosis induction in cancer cells.
Research Findings and Future Directions
Given the lack of direct literature on 2,3-dihydro-1H-indene-2-sulfonamide, research on related compounds suggests potential avenues for investigation. These include exploring its antimicrobial efficacy, anticancer properties, and possibly its role in modulating cellular signaling pathways. Future studies could focus on synthesizing derivatives with enhanced biological activities and evaluating their safety and efficacy in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume